molecular formula C17H17N5O2 B5630245 4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

Cat. No. B5630245
M. Wt: 323.35 g/mol
InChI Key: IUQYZCGNXRZZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and analysis of benzamide derivatives, including those incorporating pyridazinyl and oxadiazolyl moieties, have been extensively explored due to their potential pharmacological properties. Although the specific compound was not directly found, studies on similar compounds offer valuable insights into their synthesis, structural analysis, and potential chemical properties.

Synthesis Analysis

Several methods for synthesizing benzamide derivatives have been reported, involving steps like sodium borohydride reduction in ethanol and condensation reactions with various aromatic and heterocyclic amines. These syntheses often aim to produce compounds with significant biological activities, using starting materials like acetic acid derivatives and substituted benzoyl chlorides (Gangapuram & Redda, 2009), (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure and tautomerism of similar compounds have been explored using spectroscopic techniques and computational methods. Studies often focus on the planarity of the core ring systems and the orientation of substituents, which can significantly affect the compounds' biological activities (Dolzhenko et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, forming new bonds and functional groups that modify their chemical and pharmacological properties. These reactions include N-substitution, ring closure to form bicyclic systems, and interactions with bioisosteric analogues (Morgan et al., 1990), (Zou et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, some benzamides are known to inhibit certain enzymes, while pyridazine and oxadiazole derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper precautions should be taken when handling this or any other chemical compound .

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of benzamides, pyridazines, and oxadiazoles. Future research could explore its synthesis, properties, reactivity, and potential biological activity .

properties

IUPAC Name

4-methyl-N-[2-[3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-3-6-13(7-4-11)17(23)18-10-9-15-19-16(22-24-15)14-8-5-12(2)20-21-14/h3-8H,9-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQYZCGNXRZZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NC(=NO2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.